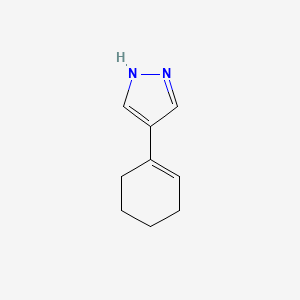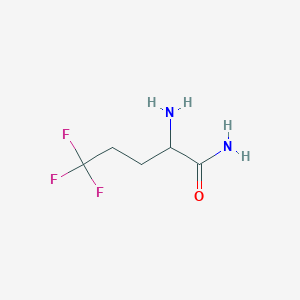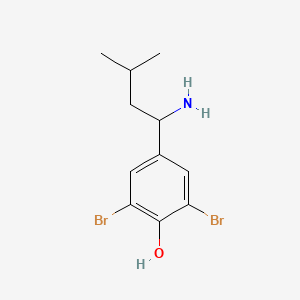
4-(1-Amino-3-methylbutyl)-2,6-dibromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Amino-3-methylbutyl)-2,6-dibromophenol is an organic compound characterized by the presence of an amino group, a methylbutyl chain, and two bromine atoms attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-3-methylbutyl)-2,6-dibromophenol typically involves a multi-step process. One common method starts with the bromination of phenol to introduce bromine atoms at the 2 and 6 positions. This is followed by the alkylation of the phenol with 1-amino-3-methylbutane under controlled conditions to yield the final product. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Amino-3-methylbutyl)-2,6-dibromophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated phenol.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Debrominated phenol and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(1-Amino-3-methylbutyl)-2,6-dibromophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(1-Amino-3-methylbutyl)-2,6-dibromophenol involves its interaction with specific molecular targets. The amino group and phenol ring allow it to form hydrogen bonds and interact with enzymes and receptors. The bromine atoms contribute to its reactivity and ability to undergo substitution reactions, which can modulate its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Amino-3-methylbutyl)-2,6-dichlorophenol: Similar structure but with chlorine atoms instead of bromine.
4-(1-Amino-3-methylbutyl)-2,6-difluorophenol: Contains fluorine atoms instead of bromine.
4-(1-Amino-3-methylbutyl)-2,6-diiodophenol: Iodine atoms replace the bromine atoms.
Uniqueness
4-(1-Amino-3-methylbutyl)-2,6-dibromophenol is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity in substitution reactions and potential biological activities that differ from its chlorinated, fluorinated, or iodinated analogs.
Propiedades
Fórmula molecular |
C11H15Br2NO |
|---|---|
Peso molecular |
337.05 g/mol |
Nombre IUPAC |
4-(1-amino-3-methylbutyl)-2,6-dibromophenol |
InChI |
InChI=1S/C11H15Br2NO/c1-6(2)3-10(14)7-4-8(12)11(15)9(13)5-7/h4-6,10,15H,3,14H2,1-2H3 |
Clave InChI |
UOHFPIHZUBGITO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C1=CC(=C(C(=C1)Br)O)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


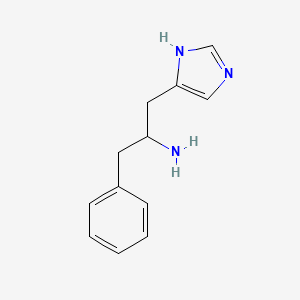
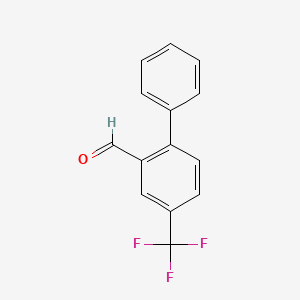

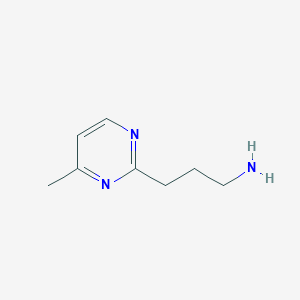
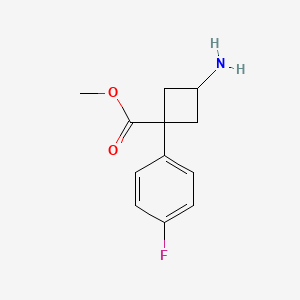
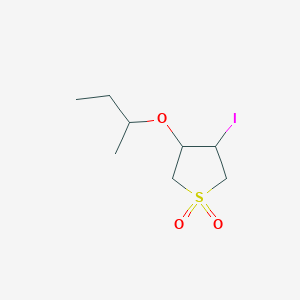
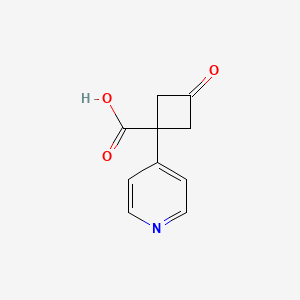
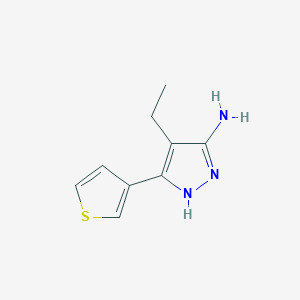
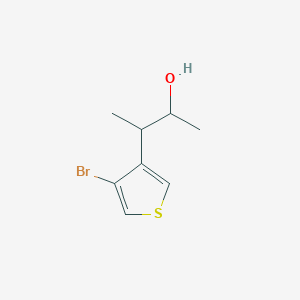
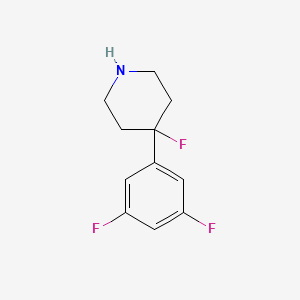
![2-Butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B15271652.png)

